n-Ethyl-2-hydroxybenzamide
Description
Overview of Benzamide (B126) Scaffold Significance in Medicinal and Materials Science
The benzamide group is a foundational scaffold in medicinal chemistry and materials science due to its unique chemical properties. Characterized by a benzene (B151609) ring linked to a carboxamide group, this structure is versatile, allowing for diverse substitutions that can interact with biological targets like enzymes and receptors.
In medicinal chemistry, benzamide derivatives are integral to the development of therapeutics for a wide range of conditions. They have been investigated for their potential as anticancer agents, with some N-substituted benzamides showing the ability to inhibit pathways associated with cancer cell survival. Research has also focused on developing benzamide-based inhibitors for specific biological targets, such as the PD-1/PD-L1 interaction in cancer immunotherapy and TYK2 kinase in autoimmune diseases. acs.orgnih.govresearchgate.net Furthermore, benzamides have been explored for treating neurodegenerative diseases by inhibiting enzymes like acetylcholinesterase (AChE). mdpi.com The structural versatility of the benzamide core allows for the fine-tuning of compounds to achieve high potency and selectivity for their intended biological targets. nih.gov
In the field of materials science, the benzamide structure contributes to the creation of novel materials. Benzamide itself has been used to study the photocatalytic decomposition of organic compounds and in the development of methods for studying biotransformations. sigmaaldrich.com Its derivatives have been investigated for their ability to inhibit the corrosion of mild steel in acidic environments. researchgate.net The compound can also serve as a building block in organic synthesis for creating more complex molecules with specific properties for various industrial applications. The study of benzamide's crystallography has also provided insights into polymorphism, a critical phenomenon in both pharmaceutical and materials science. nih.gov
Contextualization of N-Ethyl-2-hydroxybenzamide within 2-Hydroxybenzamide Derivatives
This compound is a specific member of the 2-hydroxybenzamide (salicylamide) class of compounds. This family is characterized by a hydroxyl group positioned ortho to the amide group on the benzene ring. nih.gov This structural feature is crucial as it allows for intramolecular hydrogen bonding and chelation with metal ions, influencing the compounds' physical, chemical, and biological properties. researchgate.net
Research into 2-hydroxybenzamide derivatives has revealed a broad spectrum of biological activities. researchgate.netlew.ro These compounds have a long history as antimicrobial agents, and studies continue to explore new derivatives for enhanced effects. researchgate.net For instance, various N-substituted and O-substituted 2-hydroxybenzamides have been synthesized and tested against bacterial and fungal strains, with some showing significant activity, particularly against Gram-positive bacteria and Candida albicans. researchgate.netmdpi.comresearchgate.net
Beyond antimicrobial applications, this class of compounds is a fertile ground for drug discovery in other areas. Salicylamide (B354443) derivatives like niclosamide (B1684120) and nitazoxanide (B1678950) have demonstrated potent broad-spectrum antiviral activity against a range of RNA and DNA viruses. nih.govnih.gov Other research has identified N-benzoyl-2-hydroxybenzamides with activity against various protozoan parasites, including those that cause malaria and leishmaniasis. nih.gov In the context of inflammatory diseases, certain 2-hydroxybenzamide derivatives have been identified as potent chondroprotective agents in models of osteoarthritis. plos.org The synthesis of these derivatives often involves modifying the amide or the phenolic hydroxyl group to create esters, hydrazides, and hydrazones, thereby generating libraries of compounds for biological screening. researchgate.netresearchgate.net
| Derivative Class | Reported Biological Activity | Example Organism/Target | Reference |
|---|---|---|---|
| N-(Aryl)-2-hydroxybenzamides | Antimicrobial (Gram-positive bacteria) | Staphylococcus aureus | researchgate.netmdpi.com |
| Salicylamide Derivatives (e.g., Niclosamide) | Broad-Spectrum Antiviral | Coronaviruses, Flaviviruses | nih.govnih.gov |
| N-Benzoyl-2-hydroxybenzamides | Antiprotozoal | P. falciparum, L. donovani | nih.gov |
| N-(3-chloro-4-fluorophenyl)-2-hydroxybenzamide | Anti-inflammatory / Chondroprotective | TNF-α-stimulated chondrocytes | plos.org |
| 2-Hydroxybenzamide Esters/Hydrazides | Antifungal | Candida albicans | researchgate.net |
Historical Perspectives on Salicylamide and Related N-Substituted Benzamide Research
The history of this compound is rooted in the broader history of salicylates and synthetic medicinal chemistry. The parent compound, salicylamide (2-hydroxybenzamide), emerged from the extensive research on salicylic (B10762653) acid derivatives that began in the 18th and 19th centuries with the study of willow bark. smolecule.com Following the synthetic production of salicylic acid, various derivatives were developed to improve its therapeutic properties. smolecule.com Salicylamide was identified as the amide derivative of salicylic acid and was investigated for its analgesic and antipyretic properties, often compared to aspirin. smolecule.comtaylorandfrancis.comjamanetwork.com Early research established its therapeutic profile and led to its inclusion in various over-the-counter remedies. smolecule.comtaylorandfrancis.com
The development of N-substituted benzamides represents a significant area of research in synthetic chemistry. These compounds are synthesized by reacting benzoyl chlorides with various amines. acs.org Historically, research focused on creating new derivatives to explore structure-activity relationships (SAR). Studies have aimed to modify the structure of existing drugs, such as the anticancer agent Entinostat (MS-275), to discover new compounds with improved activity. nih.govbenthamdirect.com These investigations have provided valuable insights, for example, showing that substituents on the phenyl ring and the ability to chelate metal ions are critical for the biological activity of certain N-substituted benzamides. nih.govbenthamdirect.com The synthesis and characterization of these derivatives have been consistently pursued to build libraries of compounds for screening against various diseases. acs.orgmdpi.com
Emerging Research Trajectories for this compound Architectures
While extensive research exists for the broader classes of benzamides and 2-hydroxybenzamides, dedicated studies on this compound itself are less common. However, based on the activities of its parent structures, several emerging research trajectories can be proposed for this specific compound and its close analogues.
One promising avenue is in the field of antiviral drug discovery . Given that salicylamide derivatives like niclosamide have shown potent, broad-spectrum antiviral effects, this compound represents a simple, synthetically accessible scaffold that could be explored as a starting point for developing new antiviral agents. nih.govnih.gov
Another potential area of research is in antimicrobial and antiprotozoal agents . The established antimicrobial activity of 2-hydroxybenzamides and the antiprotozoal success of N-benzoyl-2-hydroxybenzamides suggest that this compound could be a candidate for similar screening programs. researchgate.netnih.gov Its structure could be systematically modified to optimize activity against drug-resistant bacteria or parasites.
Furthermore, the anti-inflammatory potential of this scaffold is noteworthy. Research has shown that related 2-hydroxybenzamides can act as potent inhibitors of inflammatory pathways in chondrocytes, suggesting a role in treating degenerative joint diseases like osteoarthritis. plos.org this compound could be investigated within this context.
Finally, this compound can serve as a valuable chemical intermediate or building block . Its functional groups—the secondary amide, the phenolic hydroxyl, and the aromatic ring—can be subjected to various chemical reactions to synthesize more complex molecules for applications in medicinal chemistry or materials science.
Chemical and Physical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₉H₁₁NO₂ | nih.govchemscene.com |
| Molecular Weight | 165.19 g/mol | nih.govchemscene.com |
| IUPAC Name | This compound | nih.govsigmaaldrich.com |
| CAS Number | 4611-42-1 | nih.govchemscene.com |
| Physical Form | Solid | cymitquimica.comsigmaaldrich.com |
| Hydrogen Bond Donors | 2 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Rotatable Bonds | 2 | chemscene.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-2-10-9(12)7-5-3-4-6-8(7)11/h3-6,11H,2H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDKXFCUGVGVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70196727 | |
| Record name | Salicylethylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4611-42-1 | |
| Record name | N-Ethyl-2-hydroxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4611-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylethylamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004611421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicylethylamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70196727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-ethyl-2-hydroxybenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of N Ethyl 2 Hydroxybenzamide and Its Derivatives
Direct Amidation Routes for N-Ethyl-2-hydroxybenzamide Synthesis
The most straightforward approach to synthesizing this compound involves the direct formation of an amide bond between a 2-hydroxybenzoic acid moiety and an ethylamine group. This can be achieved through several methods, which primarily differ in how the carboxylic acid is activated to facilitate the reaction.
Condensation Reactions of 2-Hydroxybenzoic Acid Derivatives with Primary Amines
The direct condensation of a carboxylic acid and an amine is fundamentally an equilibrium process that eliminates a molecule of water. However, the direct thermal condensation of 2-hydroxybenzoic acid (salicylic acid) with ethylamine typically requires high temperatures (often above 160°C) to proceed without a catalyst. mdpi.com A significant challenge in this direct approach is the acid-base reaction between the carboxylic acid and the amine, which forms a thermally stable and unreactive ammonium carboxylate salt. mdpi.com Overcoming this requires substantial thermal energy to drive off water and shift the equilibrium toward the amide product.
Utilization of Activating Agents (e.g., Carbodiimides, Acyl Chlorides) in Amidation Reactions
To circumvent the harsh conditions of thermal condensation, various activating agents are employed to convert the carboxylic acid into a more reactive intermediate, enabling the reaction to proceed under milder conditions. mdpi.com
Carbodiimides: Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. fishersci.it This intermediate is then readily attacked by ethylamine to form the desired amide, this compound. The byproduct of this reaction is a urea derivative, which is typically insoluble (in the case of DCC) and can be removed by filtration.
Acyl Chlorides: An alternative activation strategy is the conversion of 2-hydroxybenzoic acid to its corresponding acyl chloride, 2-hydroxybenzoyl chloride. This is accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. fishersci.itresearchgate.net The resulting acyl chloride is a highly reactive electrophile. It readily reacts with ethylamine, often at room temperature in an aprotic solvent with a suitable base (like a tertiary amine or pyridine) to neutralize the HCl generated during the reaction. fishersci.it This method, known as the Schotten-Baumann reaction, is a classic and effective way to form amides. fishersci.it However, a potential complication with 2-hydroxybenzoic acid is the presence of the phenolic hydroxyl group, which may require protection to prevent unwanted side reactions. google.com
Other Coupling Reagents: A vast array of other coupling reagents, many developed for peptide synthesis, are also applicable. These include uronium salt agents like HATU and HBTU, and phosphonium salt agents like PyBOP. Lewis acids such as those based on titanium (e.g., TiCl₄, Ti(OBu)₄) and zirconium (e.g., ZrCl₄) can also catalyze the direct amidation reaction by activating the carbonyl group of the carboxylic acid. nih.govnih.gov
| Activating Agent Class | Example Reagent(s) | Mechanism of Action | General Conditions |
| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate. fishersci.it | Apolar or polar aprotic solvents (e.g., DCM, DMF). fishersci.it |
| Halogenating Agents | Thionyl Chloride (SOCl₂), Oxalyl Chloride | Converts carboxylic acid to a highly reactive acyl chloride. fishersci.it | Aprotic solvents (e.g., DCM, THF); often requires a base. fishersci.it |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | Forms a highly activated ester intermediate. | Aprotic solvents with a non-nucleophilic base. fishersci.it |
| Lewis Acids | TiCl₄, ZrCl₄ | Activates the carboxylic acid's carbonyl group. nih.gov | Typically requires elevated temperatures (70-110°C). nih.gov |
Amidation of 2-Hydroxybenzoic Acid with Ethylamine Precursors
The synthesis of this compound typically involves the direct use of ethylamine as the amine source. The use of ethylamine precursors, which would generate the amine in situ, is not a commonly documented strategy for the synthesis of this specific compound. Standard organic synthesis protocols favor the direct addition of the primary amine due to the ready availability, stability, and reactivity of ethylamine itself.
Multi-Step Synthetic Strategies
An alternative to direct amidation is a two-step process that first modifies the carboxylic acid functional group to facilitate a subsequent reaction with the amine. This approach can offer advantages in terms of reaction control and yield.
Esterification-Amidation Sequences in this compound Synthesis
A widely used multi-step strategy involves the initial conversion of 2-hydroxybenzoic acid to an ester, followed by the aminolysis of the ester with ethylamine to form the final amide product. The ester intermediate is generally less reactive than an acyl chloride but more susceptible to nucleophilic attack by an amine than the parent carboxylic acid, providing a balance of stability and reactivity. This sequence avoids the direct use of potentially harsh coupling agents and the formation of ammonium salts.
The first step in this sequence is the synthesis of Ethyl-2-hydroxybenzoate, commonly known as ethyl salicylate. This is typically achieved through a Fischer esterification reaction. researchgate.net This process involves reacting salicylic (B10762653) acid with an excess of ethanol in the presence of a strong acid catalyst to drive the reaction towards the ester product. google.com The reaction is reversible, and water is removed as it is formed to shift the equilibrium. Microwave irradiation has also been employed to accelerate the synthesis. researchgate.net
| Catalyst | Reagents | Temperature | Yield | Reference |
| Sulfuric Acid (H₂SO₄) | Salicylic Acid, Ethanol | Heating/Reflux | Not specified, but described as a common method. | google.com |
| p-Toluenesulfonic Acid | Salicylic Acid, Ethanol | 80-90°C, then microwave | 89% | google.com |
Once the ethyl salicylate intermediate is synthesized and purified, it is then subjected to aminolysis by reacting it with ethylamine. This reaction involves the nucleophilic attack of the ethylamine on the ester's carbonyl carbon, leading to the displacement of the ethoxide leaving group and the formation of this compound. researchgate.netresearchgate.net This aminolysis can sometimes be catalyzed, for instance by phenylboronic acid (PBA), to achieve high yields. researchgate.netrsc.org
Nucleophilic Substitution Reactions with Amines
The synthesis of N-substituted-2-hydroxybenzamides can be achieved through nucleophilic substitution reactions. A common method involves the acylation of an amine with a salicylic acid derivative. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate. This is followed by the elimination of a leaving group, typically a chloride ion, to form the amide. cognitoedu.org
For instance, 2-hydroxy-4-(2-hydroxybenzamide) benzoyl chloride can be reacted with various amine derivatives in the presence of triethylamine in a solvent like dichloromethane (CH2Cl2). The reaction is typically initiated at 0 °C, followed by stirring at room temperature for 24 hours to yield the corresponding N-substituted benzamide (B126) derivatives. researchgate.net
In a typical N-acylation reaction, the carboxylic acid is first activated by converting it into a more reactive acid chloride. derpharmachemica.com This acid chloride is then reacted in-situ with an amine in the presence of a non-nucleophilic base such as pyridine or triethylamine to neutralize the hydrogen chloride byproduct. derpharmachemica.com
Aminolysis Reactions of Methyl Salicylate for N-Substituted-2-hydroxybenzamide Formation
The formation of N-substituted-2-hydroxybenzamides can be accomplished through the aminolysis of methyl salicylate. This reaction involves the direct displacement of the methoxy group (-OCH3) of the ester by an amine.
For example, the synthesis of N,N-diethyl-2-hydroxybenzamide has been conducted from methyl salicylate through a nucleophilic substitution reaction with a 40% diethylamine solution in diethyl ether and a 1% sodium hydroxide solution in methanol. The reaction mixture is stirred at 0 °C for one hour and then for 24 hours at room temperature. researchgate.net
Another general procedure for preparing aromatic amides involves reacting the corresponding methyl ester, such as methyl salicylate, with ammonia (B1221849) or an amine in a suitable solvent like methanol. The solution is stirred at an elevated temperature (e.g., 50°C) for an extended period (e.g., 48 hours) to yield the desired amide. researchgate.net Industrial preparations of salicylamide (B354443) from methyl salicylate often involve reacting it with ammonia under pressure and controlled temperatures (40-45 °C). google.comgoogle.com
Preparation of N-Benzoyl-2-hydroxybenzamides via Salicylamide and Acid Chlorides
N-Benzoyl-2-hydroxybenzamides represent a class of derivatives where the amide nitrogen of salicylamide is acylated. The synthesis of these compounds is generally achieved by reacting salicylamide with various acid chlorides. nih.gov
The reaction is typically carried out in refluxing pyridine, which acts as both a solvent and a base to neutralize the hydrogen chloride formed during the reaction. nih.gov The crude products can then be purified by methods such as crystallization or preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure N-benzoyl-2-hydroxybenzamides in yields ranging from modest to very good. nih.gov
Table 1: Examples of N-Benzoyl-2-hydroxybenzamides Synthesized from Salicylamide
| Reactant (Acid Chloride) | Product (N-Benzoyl-2-hydroxybenzamide Derivative) | Yield (%) | Reference |
|---|---|---|---|
| Various Acid Chlorides | N-Benzoyl-2-hydroxybenzamides | Modest to Very Good | nih.gov |
This synthetic route is a key step in creating libraries of these compounds for biological evaluation. nih.gov It is also noted that salicylamide can react with salicyloyl chloride at high temperatures (170°C) to form 2-(2-hydroxyphenyl)-benz[e] nih.govtandfonline.comoxazin-4-one. google.com
Synthesis of Novel 2-Amino-N-hydroxybenzamide Derivatives from Isatoic Anhydride
A series of novel 2-amino-N-hydroxybenzamide derivatives can be synthesized from the reaction of isatoic anhydride with different hydroxamic acids. tandfonline.comtandfonline.com This one-pot synthesis is typically performed in acetonitrile at room temperature and produces the desired products in good to excellent yields. tandfonline.com
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of the hydroxamic acid on the more electrophilic C-4 carbonyl carbon of the isatoic anhydride. This is followed by a ring-opening and decarboxylation to form the 2-amino-N-hydroxybenzamide derivative. tandfonline.com Isatoic anhydride is a versatile precursor due to its susceptibility to nucleophilic attack at this position. tandfonline.comnih.govresearchgate.net
Table 2: Synthesis of 2-Amino-N-hydroxybenzamide Derivatives
| Isatoic Anhydride Derivative | Hydroxamic Acid | Product | Yield | Reference |
|---|---|---|---|---|
| Isatoic anhydride | Various alkyl and aryl hydroxamic acids | 2-amino-N-hydroxybenzamide derivatives | Good to Excellent | tandfonline.comtandfonline.com |
| 6-chloro isatoic anhydride | Various alkyl and aryl hydroxamic acids | Chloro-substituted 2-amino-N-hydroxybenzamide derivatives | Good to Excellent | tandfonline.com |
| 5-chloro isatoic anhydride | Various alkyl and aryl hydroxamic acids | Chloro-substituted 2-amino-N-hydroxybenzamide derivatives | Good to Excellent | tandfonline.com |
Functional Group Interconversions and Derivatization
Oxidation Reactions of the Hydroxyl Moiety in this compound Derivatives
The phenolic hydroxyl group in this compound and its derivatives is susceptible to oxidation. The presence of the hydroxyl group on the benzene (B151609) ring activates it towards electrophilic substitution and also makes it prone to oxidation reactions. learncbse.in While specific studies on the oxidation of this compound are not detailed in the provided context, general principles of phenol chemistry apply. Oxidation of phenols can lead to the formation of quinones or polymeric materials, depending on the oxidant and reaction conditions. For example, PIFA (phenyliodine bis(trifluoroacetate))-mediated oxidation of an aldoxime derived from a protected salicylic acid derivative can lead to a nitrile oxide intermediate, which is a key step in the synthesis of more complex molecules. mdpi.com
Reduction Reactions of the Amide Linkage in this compound Derivatives
The amide linkage in this compound and its derivatives can be reduced to form the corresponding amine. A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH4) in a dry ether solvent. cognitoedu.orgchemistrysteps.com
Unlike the reduction of other carboxylic acid derivatives which typically yield alcohols, the reduction of amides results in the complete removal of the carbonyl oxygen atom to produce an amine. chemistrysteps.com The mechanism involves the initial deprotonation of the amide N-H (for primary and secondary amides) by the hydride reagent, followed by nucleophilic attack of the hydride on the carbonyl carbon. The carbonyl oxygen is eventually eliminated as a leaving group after complexing with the aluminum species, and the resulting imine intermediate is further reduced to the amine. chemistrysteps.com
In the context of related benzamides, nitro-substituted precursors are often reduced to their amino-substituted counterparts using reagents like SnCl2·2H2O or through catalytic hydrogenation with Pd-C. researchgate.netnih.govacs.org For example, catalytic hydrogenation over palladium-on-carbon has been used to reduce a nitro group on an N-benzoyl-2-hydroxybenzamide derivative to the corresponding aniline (B41778) in good yields. nih.gov
Nucleophilic Substitution at the Amine Group
While this compound itself possesses a secondary amide nitrogen that is not typically reactive towards nucleophilic substitution, its derivatives containing primary amine functionalities are highly amenable to such reactions. A key example is N-(2-aminoethyl)-2-hydroxybenzamide, where the terminal primary amino group serves as a reactive site for introducing a wide array of functional groups.
This primary amine readily participates in nucleophilic substitution reactions. For instance, its reaction with alkyl halides can introduce various alkyl chains, while reactions with acyl chlorides yield more complex amide derivatives. The amenability of an amine to act as a nucleophile is influenced by its basicity and steric hindrance. Generally, nucleophilicity increases with basicity, though bulky substituents can diminish reactivity due to steric factors. masterorganicchemistry.com These substitution reactions are fundamental for modifying the compound's physicochemical properties, enabling the synthesis of a broad spectrum of derivatives from the N-(2-aminoethyl)-2-hydroxybenzamide precursor.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.comwikipedia.org The reactivity and orientation of the incoming electrophile are governed by the two substituents already present on the ring: the hydroxyl (-OH) group and the N-ethylamido (-CONHC₂H₅) group.
The hydroxyl group is a powerful activating group and an ortho, para-director. This is due to the ability of its oxygen lone pairs to donate electron density into the ring through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the attack at these positions. ucalgary.ca Conversely, the N-ethylamido group is generally considered a deactivating group due to the electron-withdrawing inductive effect of the carbonyl group. However, the nitrogen atom's lone pair can also participate in resonance, directing incoming electrophiles to the ortho and para positions.
In the case of this compound, the directing effects of the two groups are synergistic. The powerful activating and directing effect of the hydroxyl group at position 1 dominates. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur primarily at the positions ortho and para to the hydroxyl group (positions 3 and 5). ucalgary.cayoutube.comyoutube.com
Formation of Schiff Base Ligands from N-(2-aminoethyl)-2-hydroxybenzamide
Schiff bases, which contain a carbon-nitrogen double bond (imine), are synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone. jmchemsci.comjmchemsci.com The derivative N-(2-aminoethyl)-2-hydroxybenzamide, which contains a primary amino group, is an excellent precursor for the formation of Schiff base ligands.
The reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, followed by dehydration to form the imine. jmchemsci.com For example, reacting N-(2-aminoethyl)-2-hydroxybenzamide with salicylaldehyde or its derivatives can produce multidentate Schiff base ligands. These resulting ligands are of significant interest in coordination chemistry due to their ability to form stable complexes with various metal ions, such as copper(II), cadmium(II), and cobalt(II). nih.gov The coordination often involves the nitrogen atom of the newly formed imine group, the nitrogen of the amide, and the oxygen of the phenolic hydroxyl group, which allows the ligand to bind strongly to a central metal ion.
Generation of Hydrazides and Hydrazones from this compound Precursors
The synthesis of hydrazides and their subsequent conversion to hydrazones represent a significant chemical transformation pathway starting from precursors of this compound. The most common method for preparing hydrazides involves the hydrazinolysis of esters. researchgate.net Therefore, an ester of 2-hydroxybenzoic acid, such as methyl salicylate or ethyl salicylate, serves as a key starting material.
The process begins with the reaction of the salicylic acid ester with hydrazine (B178648) hydrate (H₂N-NH₂), typically under reflux in a solvent like ethanol. rdd.edu.iqlew.ro This reaction substitutes the alkoxy group (-OR) of the ester with a hydrazinyl group (-NHNH₂) to yield 2-hydroxybenzohydrazide.
Once the hydrazide is formed, it can be readily converted into a hydrazone. This is achieved by reacting the hydrazide with various aldehydes or ketones. researchgate.netnih.gov The condensation reaction forms a C=N bond, yielding a hydrazone derivative. rdd.edu.iq These hydrazide-hydrazone compounds are valuable intermediates and are recognized for their diverse chemical reactivity and applications. researchgate.netnih.gov
Cyclodehydration and Other Complex Linker Modifications
The structural backbone of salicylamides can be modified to create more complex heterocyclic systems through reactions like cyclodehydration. Research has shown that 2-(o-carbamoylphenoxy)alkanoic acids, which are derivatives of salicylamide, can undergo cyclodehydration in acetic anhydride to form 2-alkyl-1,4-benzoxazepin-3,5-diones. researchgate.net This transformation creates a seven-membered heterocyclic ring fused to the benzene ring, significantly altering the molecule's three-dimensional structure.
Other complex modifications include the use of cycloaddition reactions. For instance, derivatives of salicylic acid can be used to generate nitrile oxide intermediates. These intermediates can then undergo a 1,3-dipolar cycloaddition with an alkyne to form an isoxazole ring. mdpi.com This method provides a powerful tool for constructing five-membered heterocyclic rings appended to the main molecular framework. These types of complex modifications are instrumental in synthesizing novel molecular architectures with potentially unique properties.
Process Optimization and Scalability in this compound Production
The efficient and scalable production of this compound and related compounds is contingent upon the careful optimization of reaction parameters. Key variables include temperature, solvent systems, reaction time, and the use of catalysts.
Investigation of Reaction Conditions (e.g., Temperature, Solvent Systems)
The synthesis of N-substituted 2-hydroxybenzamides is commonly achieved via the aminolysis of salicylic acid esters, such as ethyl salicylate. Studies have systematically investigated the reaction conditions to maximize yield and efficiency.
Temperature: Reaction temperature has a significant impact on reaction rate and yield. In the synthesis of 2-hydroxy-N-(2-hydroxyethyl)benzamide from ethyl salicylate and 2-aminoethan-1-ol, increasing the temperature from 45 °C to 60 °C in hexane led to a substantial increase in product conversion. rsc.org One study noted that a reaction conducted at 0 °C for one hour followed by 24 hours at room temperature resulted in a very low yield (0.21%) of N,N-diethyl-2-hydroxybenzamide. researchgate.net Industrial processes for related salicylamides are often performed at higher temperatures, ranging from 20 to 100 °C, with a preferred range of 60 to 80 °C to optimize the reaction rate. google.com
Solvent Systems: The choice of solvent is critical. Hexane has been successfully used as a solvent in the aminolysis of ethyl salicylate. rsc.orgrsc.org However, there is growing interest in solvent-free reactions to develop more environmentally friendly processes. derpharmachemica.com Microwave-assisted synthesis in a solvent-free system has been shown to dramatically reduce reaction times from 24 hours to just 45 minutes while achieving high yields (80–99%). researchgate.net
Catalysts: While some aminolysis reactions proceed efficiently without a catalyst, others benefit from their use. Phenylboronic acid (PBA) and boric acid (BA) have been employed as catalysts in the synthesis of various N-substituted 2-hydroxybenzamides, with results indicating that boric acid can sometimes provide higher yields than phenylboronic acid. researchgate.net
The table below summarizes findings from a study on the aminolysis of ethyl salicylate, highlighting the impact of different reaction conditions.
| Amine Reactant | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-aminoethan-1-ol | None | 45 | 48 | 79 | rsc.orgrsc.org |
| 2-aminoethan-1-ol | None | 60 | 24 | 92 | rsc.orgrsc.org |
| N-Butylamine | Phenylboronic Acid (15 mol%) | 60 | 24 | 80 | researchgate.net |
| N-Pentylamine | Boric Acid (15 mol%) | 60 | 24 | 94 | researchgate.net |
| N-Heptylamine | Boric Acid (15 mol%) | 60 | 24 | 97 | researchgate.net |
| 2-aminoethan-1-ol (Microwave, solvent-free) | None | 100 | 0.75 | 75 | rsc.org |
Advancements in the Synthesis of this compound: A Focus on Catalysis and Continuous Flow Methodologies
The synthesis of this compound, a significant chemical compound, is increasingly benefiting from innovative methodologies aimed at enhancing efficiency, selectivity, and sustainability. This article delves into specific advancements in the synthetic pathways of this compound and its derivatives, with a particular focus on catalyst selection for improved yields and the application of continuous flow reactors for process intensification.
2 Catalyst Selection and Loading for Enhanced Yields and Selectivity
The choice of catalyst is paramount in directing the synthesis of this compound towards higher yields and selectivity, minimizing the formation of byproducts. Both chemical and enzymatic catalysts have been explored for the amidation of salicylic acid derivatives with ethylamine.
Enzymatic catalysis, in particular, has emerged as a highly effective and green alternative. The immobilized lipase B from Candida antarctica, commercially known as Novozym 435, has demonstrated significant potential in this regard. Lipases, which naturally catalyze the hydrolysis of esters, can be effectively employed for the reverse reaction of amidation in non-aqueous or low-water environments.
Research into the enzymatic synthesis of various amides has highlighted the exceptional performance of Novozym 435. For instance, in the selective amidation of amino alcohols, Novozym 435 has shown excellent regioselectivity towards the amino group. In a solvent-free system for the synthesis of an aromatic amide, a lipase loading of 15% relative to the total weight of the substrates resulted in a yield of 89.41% with minimal byproduct formation biointerfaceresearch.com. The optimal temperature for such enzymatic reactions is often found to be around 60°C biointerfaceresearch.comsinica.edu.tw. The use of solvent-free systems is particularly advantageous as it simplifies product purification and reduces the environmental impact of the process ulpgc.esresearchgate.netqscience.com.
The reusability of the immobilized enzyme is another critical factor for industrial applications. Studies have shown that Novozym 435 can be reused for multiple cycles without a significant loss of activity, making the process more cost-effective researchgate.net.
While specific data for the synthesis of this compound is not extensively detailed in publicly available literature, the data from analogous enzymatic amidation reactions provide a strong basis for its efficient synthesis using Novozym 435. The following table summarizes typical conditions and outcomes for Novozym 435-catalyzed amidation reactions, which can be extrapolated for the synthesis of this compound.
Table 1: Research Findings on Novozym 435-Catalyzed Amidation
| Catalyst | Substrates | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity | Reference |
| Novozym 435 | Phenylglycinol and Capric Acid | 15 wt% | 60 | 19 | 89.41 | High N-acylation selectivity | biointerfaceresearch.com |
| Novozym 435 | N-acetyl neuraminic acid methyl ester and Nonanoic anhydride | Not specified | 60 | 6 | 87.7 | High | sinica.edu.tw |
| Novozym 435 | Various carboxylic acids and amines | 10 mg | Room Temp. | 0.5 | Satisfactory | High | researchgate.net |
3 Continuous Flow Reactor Applications in this compound Synthesis
Continuous flow chemistry has revolutionized the synthesis of fine chemicals and active pharmaceutical ingredients by offering superior control over reaction parameters, enhanced safety, and straightforward scalability. The application of continuous flow reactors, particularly packed-bed reactors (PBRs), is a promising strategy for the synthesis of this compound.
In a continuous flow setup, reactants are continuously pumped through a reactor where the catalyst is typically immobilized. This configuration allows for precise control of residence time, temperature, and pressure, leading to improved yields and selectivity compared to traditional batch processes. The high surface-area-to-volume ratio in flow reactors facilitates efficient heat and mass transfer, which is crucial for managing exothermic amidation reactions.
For the synthesis of this compound, a packed-bed reactor containing an immobilized catalyst like Novozym 435 can be employed. The starting materials, such as a salicylate ester and ethylamine, would be continuously fed into the reactor. The use of an immobilized enzyme in a PBR simplifies product purification as the catalyst is retained within the reactor, preventing contamination of the product stream beilstein-journals.orgacademie-sciences.frresearchgate.netmdpi.com.
The design of the continuous flow system can be modular, allowing for easy scaling up by increasing the reactor volume or by running multiple reactors in parallel. In-line analytical techniques can be integrated to monitor the reaction in real-time, enabling precise process control and optimization.
Table 2: Conceptual Process Parameters for Continuous Flow Synthesis of this compound
| Parameter | Description | Potential Value/Range | Rationale/Reference |
| Reactor Type | Packed-Bed Reactor (PBR) | Glass or stainless steel column | Common for immobilized catalysts, allows for easy catalyst retention. beilstein-journals.orgacademie-sciences.frnih.gov |
| Catalyst | Immobilized Novozym 435 | - | Proven efficacy in amidation reactions. biointerfaceresearch.comnih.gov |
| Substrates | Methyl Salicylate, Ethylamine | - | Common starting materials for salicylamide synthesis. |
| Solvent | Toluene or Solvent-free | - | Toluene is a common solvent; solvent-free conditions are preferable for green chemistry. ulpgc.es |
| Flow Rate | 0.1 - 1.0 mL/min | To be optimized | Determines residence time and productivity. |
| Temperature | 50 - 70 °C | To be optimized | Optimal range for Novozym 435 activity. biointerfaceresearch.comsinica.edu.tw |
| Pressure | Atmospheric to slightly elevated | To be optimized | Can influence reaction rates and prevent solvent boiling. |
| Residence Time | 10 - 60 min | To be optimized | Time reactants spend in contact with the catalyst. |
The adoption of continuous flow technology for the synthesis of this compound holds the promise of a more efficient, safer, and scalable manufacturing process. Further research is needed to establish specific optimal conditions for this particular transformation in a continuous flow setup.
Advanced Spectroscopic and Structural Characterization of N Ethyl 2 Hydroxybenzamide Architectures
Nuclear Magnetic Resonance (NMR) Spectroscopy for N-Ethyl-2-hydroxybenzamide Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within the this compound molecule.
Proton NMR (¹H-NMR) Analysis of Substitution Patterns and Chemical Environments
Proton NMR (¹H-NMR) spectroscopy offers critical insights into the number of different types of protons and their immediate electronic environment. In this compound, the ¹H-NMR spectrum reveals distinct signals corresponding to the aromatic protons, the amide proton, the phenolic hydroxyl proton, and the protons of the ethyl group.
The aromatic protons typically appear in the downfield region of the spectrum, generally between δ 6.5 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring's π-electron system. The specific substitution pattern on the aromatic ring—in this case, ortho-substitution—gives rise to a characteristic splitting pattern due to spin-spin coupling between adjacent protons.
The amide proton (N-H) signal is often observed as a broad singlet or a triplet if coupled to the adjacent methylene (B1212753) group of the ethyl substituent. Its chemical shift can be variable and is influenced by solvent, temperature, and concentration due to its involvement in hydrogen bonding. Similarly, the phenolic hydroxyl proton (O-H) gives a signal that is typically broad and its chemical shift is also highly dependent on experimental conditions.
The protons of the ethyl group (-CH₂CH₃) exhibit characteristic signals. The methylene protons (-CH₂) adjacent to the nitrogen atom are deshielded and typically appear as a quartet, coupled to the three protons of the methyl group. The methyl protons (-CH₃) are found further upfield and resonate as a triplet, coupled to the two protons of the methylene group.
Table 1: Predicted ¹H-NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Phenolic OH | Variable (often > 10 ppm) | Broad Singlet | Chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |
| Amide NH | Variable (often 6.0-8.5 ppm) | Broad Singlet or Triplet | Position and shape are influenced by hydrogen bonding and exchange rates. |
| Aromatic CH | 6.5 - 8.0 | Multiplet | Complex pattern due to ortho-substitution. |
| Methylene CH₂ | 3.3 - 3.6 | Quartet | Deshielded by the adjacent nitrogen atom. |
Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Confirmation
Carbon-13 NMR (¹³C-NMR) spectroscopy provides a detailed map of the carbon framework of this compound. With proton decoupling, the spectrum displays a single sharp peak for each unique carbon atom, allowing for the confirmation of the total number of carbons and their respective chemical environments.
The carbonyl carbon (C=O) of the amide group is characteristically found in the most downfield region of the spectrum, typically between 165 and 175 ppm. The aromatic carbons resonate in the range of 110 to 160 ppm. The carbon atom attached to the hydroxyl group (C-OH) is the most deshielded among the aromatic carbons due to the electronegativity of the oxygen atom. The carbon attached to the amide group is also significantly deshielded.
The carbons of the ethyl group appear in the upfield region. The methylene carbon (-CH₂) adjacent to the nitrogen is found at a lower field (around 40 ppm) compared to the terminal methyl carbon (-CH₃), which resonates at a higher field (around 15 ppm).
Table 2: Predicted ¹³C-NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carbonyl C=O | 165 - 175 | Most downfield signal due to the double bond to oxygen. |
| Aromatic C-OH | 155 - 160 | Deshielded by the hydroxyl group. |
| Aromatic C-C=O | 115 - 125 | Quaternary carbon, often showing a weaker signal. |
| Aromatic CH | 115 - 135 | Multiple signals for the four aromatic CH carbons. |
| Methylene CH₂ | 35 - 45 | Attached to the electronegative nitrogen atom. |
Analysis of Hindered Rotation in Amide Moieties via NMR
The carbon-nitrogen bond in the amide moiety of this compound possesses a significant degree of double bond character due to resonance. This restricts free rotation around the C-N bond, a phenomenon known as hindered rotation. This restricted rotation can lead to the observation of distinct NMR signals for atoms or groups that would otherwise be chemically equivalent if free rotation were occurring.
Variable temperature (VT) NMR spectroscopy is a powerful tool to study this dynamic process. ox.ac.uksemanticscholar.org At low temperatures, where the rotation is slow on the NMR timescale, separate signals may be observed for different conformers. As the temperature is increased, the rate of rotation increases. At a specific temperature, known as the coalescence temperature, the two distinct signals broaden and merge into a single, averaged signal. st-andrews.ac.uk By analyzing the line shape changes as a function of temperature, it is possible to calculate the energy barrier (ΔG‡) for this rotational process. For similar N,N-dialkylamides, these energy barriers are typically in the range of 70-76 kJ mol⁻¹. st-andrews.ac.uk
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Band Analysis
The FTIR spectrum of this compound displays a series of absorption bands that are characteristic of its specific functional groups.
The O-H stretching vibration of the phenolic hydroxyl group typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadening is a result of intermolecular hydrogen bonding. The N-H stretching vibration of the secondary amide group also appears in this region, usually as a sharp to medium band around 3300-3500 cm⁻¹.
The C=O stretching vibration of the amide group (Amide I band) is a very strong and characteristic absorption, typically found in the range of 1630-1680 cm⁻¹. The N-H bending vibration (Amide II band) is another prominent feature, occurring around 1510-1570 cm⁻¹.
The aromatic ring exhibits C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the ring at various frequencies between 1450 and 1600 cm⁻¹. The C-N stretching vibration of the amide is usually observed in the 1200-1350 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl group are seen just below 3000 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Vibrational Mode | Characteristic Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Phenolic) | 3200 - 3600 | Strong, Broad |
| N-H Stretch (Amide) | 3300 - 3500 | Medium to Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |
| C=O Stretch (Amide I) | 1630 - 1680 | Strong |
| N-H Bend (Amide II) | 1510 - 1570 | Medium to Strong |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by measuring its mass-to-charge ratio (m/z). For this compound (C₉H₁₁NO₂), the monoisotopic mass is approximately 165.0790 Da. bhu.ac.inuni.luchemspider.comnih.gov
In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group. libretexts.org
For this compound, a prominent fragmentation would be the alpha-cleavage of the C-C bond between the carbonyl group and the aromatic ring, leading to the formation of a benzoyl cation or related fragments. Another characteristic fragmentation is the cleavage of the N-C bond of the ethyl group. The McLafferty rearrangement is also a possible fragmentation pathway for amides containing gamma-hydrogens, though less likely to be the primary pathway here.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z Value | Possible Fragment Ion | Fragment Structure | Notes |
|---|---|---|---|
| 165 | [C₉H₁₁NO₂]⁺ | Molecular Ion (M⁺) | Represents the intact molecule with one electron removed. |
| 148 | [M - NH₃]⁺ or [M - OH]⁺ | Loss of ammonia (B1221849) or hydroxyl radical | A possible initial fragmentation. |
| 136 | [M - C₂H₅]⁺ | Loss of an ethyl radical | Cleavage of the N-CH₂ bond. |
| 121 | [HOC₆H₄CO]⁺ | Hydroxybenzoyl cation | Alpha-cleavage at the carbonyl group. |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in confirming the molecular weight of this compound and its derivatives by generating intact molecular ions in the gas phase. nih.gov The compound, with a molecular formula of C9H11NO2, has a monoisotopic mass of approximately 165.079 Da. nih.govchemspider.com
In ESI-MS analysis, the molecule typically undergoes protonation to form the pseudomolecular ion [M+H]⁺, which would be observed at an m/z (mass-to-charge ratio) of approximately 166.086. It is also common for adducts with cations present in the solvent or buffer, such as sodium ([M+Na]⁺), to be detected.
For instance, in the ESI-MS analysis of a closely related analogue, N-[2-(Acetamido)ethyl]-2-hydroxybenzamide, the deprotonated molecule [M-H]⁻ was observed at m/z 221, while the sodium adduct [M+Na]⁺ was detected at m/z 245. nih.gov This demonstrates the utility of ESI-MS in confirming the molecular identity of such compounds through the detection of their corresponding molecular and pseudomolecular ions.
| Compound | Formula | Monoisotopic Mass (Da) | Observed Ion Species | Expected m/z |
|---|---|---|---|---|
| This compound | C9H11NO2 | 165.079 | [M+H]⁺ | 166.086 |
| This compound | C9H11NO2 | 165.079 | [M+Na]⁺ | 188.068 |
| N-[2-(Acetamido)ethyl]-2-hydroxybenzamide | C11H14N2O3 | 222.24 | [M-H]⁻ | 221 |
| N-[2-(Acetamido)ethyl]-2-hydroxybenzamide | C11H14N2O3 | 222.24 | [M+Na]⁺ | 245 |
Multistage Mass Spectrometry (MSⁿ) for Detailed Structural Confirmation
Multistage Mass Spectrometry (MSⁿ) provides deeper structural insights by subjecting mass-selected precursor ions to fragmentation. nih.gov While specific MSⁿ data for this compound is not detailed in the provided sources, the fragmentation patterns of similar nitrogen-containing molecules can be inferred. researchgate.net For the [M+H]⁺ ion of this compound, collision-induced dissociation (CID) would likely induce fragmentation at the amide bond.
Potential fragmentation pathways could include:
Loss of the ethyl group: Cleavage of the N-ethyl bond.
Loss of ethylamine: Resulting from cleavage of the amide C-N bond.
Decarbonylation: Loss of carbon monoxide from the amide group.
By analyzing the resulting product ions, the connectivity of the molecule can be unequivocally confirmed. This technique is crucial for distinguishing between isomers and for the structural elucidation of unknown related compounds or metabolites. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and the nature of non-covalent interactions that dictate the crystal lattice.
Analysis of Intramolecular Hydrogen Bonding in this compound Analogues (O–H···O=C)
In the crystal structure of this compound analogues, a prominent and structurally defining feature is the strong intramolecular hydrogen bond between the phenolic hydroxyl group (O–H) and the carbonyl oxygen (O=C) of the amide group. nih.govresearchgate.net This interaction results in the formation of a stable, nearly planar six-membered ring. nih.gov
The formation of this hydrogen bond enforces a cis conformation of the keto group relative to the hydroxy substituent. nih.gov This strong bond influences the geometry of the involved fragments, leading to a noticeable lengthening of the O–H and C=O bonds. nih.gov For example, in N-[2-(Acetamido)ethyl]-2-hydroxybenzamide, the O–H bond length was found to be 1.11(4) Å and the C=O bond length was 1.255(3) Å. nih.gov
Investigation of Intermolecular Hydrogen Bonding Networks (N—H···O, C—H···O) and Crystal Packing
Beyond the intramolecular interactions, the crystal packing of this compound analogues is governed by a network of intermolecular hydrogen bonds. The primary interactions involve the amide N–H group acting as a hydrogen bond donor and a carbonyl or hydroxyl oxygen atom from an adjacent molecule acting as an acceptor (N—H···O). nih.gov
In the structure of N-[2-(Acetamido)ethyl]-2-hydroxybenzamide, pairs of N—H···O hydrogen bonds link molecules into centrosymmetric dimers. nih.gov These dimers are further connected to form extended ribbons. nih.govresearchgate.net Weaker, yet structurally significant, C—H···O interactions also contribute to consolidating the crystal packing, often linking different layers of molecules. nih.gov These varied hydrogen bonds create robust three-dimensional supramolecular architectures.
| Hydrogen Bond Type | Donor | Acceptor | Typical Role in Crystal Packing |
|---|---|---|---|
| Intramolecular (O–H···O=C) | Phenolic -OH | Carbonyl C=O | Forms a stable six-membered ring, influences molecular conformation. nih.gov |
| Intermolecular (N—H···O) | Amide N-H | Carbonyl or Hydroxyl O | Links molecules into dimers, chains, or ribbons. nih.govresearchgate.net |
| Intermolecular (C—H···O) | Aromatic or Aliphatic C-H | Carbonyl or Hydroxyl O | Provides further consolidation of the crystal packing. nih.gov |
Dihedral Angle Analysis and Planar Conformation Studies
The conformation of this compound and its analogues is defined by key torsion (dihedral) angles. The C1—C2—C7—N8 torsion angle (involving the phenyl ring, carbonyl carbon, and amide nitrogen) is particularly important. nih.gov Its value, being close to 0°, is a direct consequence of the intramolecular O–H···O=C hydrogen bond which locks the amide group in a position nearly coplanar with the phenyl ring. nih.gov
π–π Stacking Interactions in Co-Crystallized Adducts
While not always dominant in the crystal structure of the parent molecule, π–π stacking interactions become significant in co-crystallized adducts, such as picrates. researchgate.net These interactions occur between the electron-rich aromatic rings of adjacent molecules. In the crystal packing of N-(2-ammonioethyl)-2-hydroxybenzamide picrate, the arrangement of molecules in the unit cell is influenced by the stacking of the aromatic rings alongside hydrogen bonding networks. researchgate.net These non-covalent interactions are crucial in the field of crystal engineering, where they can be exploited to modulate the physicochemical properties of active pharmaceutical ingredients by forming cocrystals. acs.org
Impact of Hydrogen Bonding on Bond Lengths and Geometry
In the molecular structure of this compound, a potent intramolecular hydrogen bond is formed between the hydrogen of the phenolic hydroxyl group (O-H) and the oxygen of the amide carbonyl group (C=O). This interaction results in the formation of a stable, nearly planar six-membered ring, a motif designated as S(6) in graph-set notation. researchgate.net This resonance-assisted hydrogen bond (RAHB) significantly influences the molecule's geometry and the lengths of the bonds involved due to π-electron delocalization within the newly formed ring. nih.govacs.org
The formation of this intramolecular bond enforces a cis conformation of the keto group relative to the hydroxyl substituent. nih.gov A primary consequence of this strong hydrogen bond is the observable elongation of the participating bonds. Specifically, both the proton-donating O-H bond and the proton-accepting C=O bond are lengthened compared to their expected values in the absence of such an interaction. nih.gov For instance, in a closely related structure, N-[2-(Acetamido)ethyl]-2-hydroxybenzamide, the C=O bond length was measured at 1.255 Å, which is longer than a typical carbonyl double bond, directly illustrating the effect of the intramolecular hydrogen bonding. nih.gov This delocalization and bond equalization is a characteristic feature of RAHBs. nih.govacs.org
The table below summarizes the typical changes in bond lengths observed in salicylamide-type structures due to the formation of the S(6) intramolecular hydrogen bond.
| Bond | Typical Length (Å) | Length with Intramolecular H-Bond (Å) | Impact |
| C=O | ~1.23 | ~1.255 | Elongated nih.gov |
| O-H | ~0.96 | >1.0 | Elongated nih.gov |
| C-O (ring) | ~1.36 | ~1.336 | Shortened nih.gov |
Data derived from studies on closely related salicylamide (B354443) structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy of this compound reveals electronic transitions characteristic of its constituent chromophores and auxochromes. The primary chromophore is the benzene ring, while the hydroxyl (-OH) and N-ethylcarboxamide (-CONHCH₂CH₃) groups act as auxochromes, modifying the absorption characteristics. The absorption of UV radiation excites valence electrons from lower-energy molecular orbitals (ground state) to higher-energy orbitals (excited state).
The spectra of salicylamide derivatives are typically complex, showing multiple absorption bands corresponding to different electronic transitions. icm.edu.pl The main transitions observed are:
π → π* transitions: These high-intensity absorptions arise from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic ring and the carbonyl group. For salicylamide, a strong absorption band is observed around 280-333 nm. icm.edu.pl
n → π* transitions: These are lower-intensity transitions involving the excitation of non-bonding electrons (lone pairs) on the oxygen atoms of the hydroxyl and carbonyl groups to a π* antibonding orbital.
In solid-state or ethanolic solution at low temperatures, salicylamide exhibits dual fluorescence emission, with one band attributed to the normal cis-conformer and another, larger Stokes-shifted band (emission at ~427 nm) attributed to a proton-transferred species formed in the excited state. icm.edu.pl The excitation spectrum for this emission shows a maximum around 329-333 nm. icm.edu.pl
The table below details the characteristic electronic transitions for salicylamide, the parent compound to this compound.
| Transition Type | Chromophore/Group | Approximate λmax (nm) |
| π → π | Benzene Ring, C=O | 280-333 icm.edu.pl |
| n → π | C=O, O-H | >300 (often low intensity) |
| 0-0 Transition | Full Molecule | ~359-366 icm.edu.pl |
Spectral data based on studies of salicylamide. icm.edu.pl
Electron Spin Resonance (ESR) Spectroscopy for Metal Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a vital technique for characterizing metal complexes of this compound that contain paramagnetic metal ions (i.e., those with unpaired electrons), such as Copper(II), Manganese(II), or Vanadyl(II). wikipedia.org The technique provides detailed information about the electronic structure and the coordination environment of the central metal ion. nih.gov
When this compound acts as a ligand, it coordinates with metal ions, and the resulting complex can be analyzed by ESR. The spectrum yields critical parameters:
g-factor: This parameter is analogous to the chemical shift in NMR. Its value and anisotropy (differences in g-values along different molecular axes, e.g., g∥ and g⊥) help determine the geometry of the complex (e.g., square-planar, tetrahedral, or octahedral) and the nature of the ground electronic state. researchgate.net
Hyperfine Coupling Constant (A): This arises from the interaction of the electron spin with the nuclear spin of the metal ion (e.g., ⁶³Cu, ⁶⁵Cu, I=3/2; ⁵⁵Mn, I=5/2). The splitting pattern and magnitude of 'A' provide insight into the degree of covalency in the metal-ligand bond and the identity of the coordinating atoms. researchgate.netyoutube.com For Cu(II) complexes, the unpaired electron often resides in the dx²-y² orbital, and interaction with the copper nucleus (I=3/2) splits the signal into four lines. youtube.com
The table below presents typical ESR spectral parameters for Cu(II) complexes with salicylaldehyde-derived ligands, which are structurally analogous to this compound.
| Complex Type | g-factor (g∥) | g-factor (g⊥) | Hyperfine Coupling (A∥) (Gauss) | Inferred Geometry |
| [Cu(salicylaldimine)₂] | 2.20 - 2.25 | 2.04 - 2.06 | 160 - 180 | Square-planar researchgate.netsemanticscholar.org |
| [Cu(salicylate)₂(H₂O)₄] | 2.34 | 2.08 | 145 | Distorted Octahedral semanticscholar.org |
Data is representative of Cu(II) complexes with similar ligand coordination environments.
Microscopic Analysis (SEM) for Morphological Characterization
Scanning Electron Microscopy (SEM) is a powerful technique for characterizing the surface morphology of solid this compound. SEM provides high-resolution images of the sample's topography, revealing details about its physical form, such as crystallinity, particle size, and shape.
By scanning a focused beam of electrons over the sample, SEM analysis can determine:
Crystallinity: It can distinguish between well-defined, faceted crystalline structures and non-crystalline, amorphous forms. The morphology of benzamide (B126) crystals, for example, is known to be plate-like, with specific facets dominating its habit. acs.org
Particle Shape and Size Distribution: SEM images allow for the direct visualization and measurement of individual particles, identifying if they are, for instance, needle-like, plate-like, or irregular.
Surface Texture: The technique can reveal features on the particle surfaces, such as smoothness, roughness, or porosity.
While specific SEM studies on this compound are not widely reported in the literature, the analysis of related benzamide compounds shows that factors like solvent and the presence of additives can significantly alter crystal morphology. acs.org Such analysis is crucial for understanding the material's physical properties, which can impact its handling and performance in various applications.
The table below describes the type of morphological information that can be obtained for a crystalline organic compound using SEM.
| Parameter | Description |
| Habit | The overall shape of the crystals (e.g., platelets, needles, prisms) acs.org |
| Topography | Surface features such as steps, pits, or smoothness |
| Size | Dimensions of individual particles or crystallites |
| Aggregation | The tendency of individual particles to form larger clusters |
Elucidation of Structure Activity Relationships and Molecular Mechanisms
Molecular Target Identification and Ligand-Target Interactions
The therapeutic effects of a drug are initiated by its binding to specific molecular targets, such as enzymes or receptors. While specific binding affinity data for n-Ethyl-2-hydroxybenzamide is not extensively documented in publicly available literature, the general principles of salicylamide (B354443) interactions can provide insights into its potential molecular targets and binding mechanisms.
Binding Affinities to Enzymes and Receptors
Roles of Hydroxyl and Amine Functional Groups in Binding via Hydrogen Bonding and Electrostatic Interactions
The hydroxyl (-OH) and amide (-CONH-) functional groups are pivotal to the binding of this compound to its biological targets. The ortho-position of the hydroxyl group relative to the amide substituent is a key structural feature for the activity of salicylamides.
The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the amide group also possesses hydrogen bond donor (N-H) and acceptor (C=O) capabilities. These groups can form a network of hydrogen bonds and electrostatic interactions with amino acid residues in the binding sites of enzymes and receptors, contributing significantly to the stability of the ligand-target complex. Specifically, an intramolecular hydrogen bond can form between the phenolic hydroxyl group and the carbonyl oxygen of the amide group, which influences the conformation of the molecule and its interaction with targets. In the crystalline state, molecules of a related compound, N-[2-(Acetamido)ethyl]-2-hydroxybenzamide, are linked by intermolecular N—H⋯O hydrogen bonds, forming ribbons. nih.gov This highlights the strong potential for hydrogen bonding interactions.
Modulation of Enzyme Activity (e.g., Inhibition)
While specific IC50 values for this compound are not detailed in the available search results, the broader class of salicylanilides (N-phenyl-2-hydroxybenzamides) has been shown to exhibit inhibitory activity against various enzymes. For example, halogenated 2-hydroxy-N-phenylbenzamides have demonstrated moderate inhibition of acetylcholinesterase (AChE) with IC50 values ranging from 33.1 to 85.8 µM and higher IC50 values for butyrylcholinesterase (BuChE) (53.5–228.4 µM). researchgate.net Some derivatives of N-(3-bromo-phenyl)-2-hydroxy-benzamide have shown competitive inhibitory properties against polyphenol oxidase (PPO), with one derivative exhibiting an IC50 value of 0.21 ± 0.19 mM. researchgate.net These findings suggest that this compound may also possess enzyme inhibitory activity, though further investigation is required to determine its specific targets and potency.
Receptor Specificity (e.g., Dopamine (B1211576) Receptors D₂ and D₄, Serotonin (B10506) Receptors for Derivatives)
Substituted benzamides are a well-known class of compounds that interact with dopamine receptors. While direct binding data for this compound on dopamine D₂ and D₄ receptors is scarce, related salicylamide derivatives have been explored for their antipsychotic potential, which is often mediated through dopamine receptor antagonism. For instance, eticlopride, a substituted salicylamide, displays high affinity and selectivity for dopamine D₂-like receptors. nih.gov The selectivity of antipsychotic agents for D₄ versus D₂ receptors is an area of active research, with some studies suggesting that D₄ receptor selectivity may be associated with atypical antipsychotic profiles. researchgate.net
Furthermore, derivatives of salicylamides have been investigated for their interaction with serotonin receptors. The affinity for various serotonin receptor subtypes, such as 5-HT₁A and 5-HT₂A, is a key characteristic of many centrally acting drugs. researchgate.netnih.gov The specific receptor binding profile of this compound itself remains to be fully elucidated.
Impact of Structural Modifications on Biological Efficacy
Modifying the chemical structure of a lead compound is a fundamental strategy in drug discovery to enhance its biological activity, selectivity, and pharmacokinetic properties.
Influence of Halogen Substituents on Activity and Solubility
The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the aromatic ring of salicylamides can significantly impact their biological activity and physicochemical properties, including solubility and lipophilicity.
Halogenation is a common strategy in medicinal chemistry to modulate the electronic and steric properties of a molecule, which can lead to enhanced binding affinity for its target. For example, in a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, the presence of the chlorine atom was a key feature of these biologically active compounds. nih.gov Generally, halogenation increases the lipophilicity of a compound, which can affect its ability to cross biological membranes. However, the effect on water solubility can be more complex, with some studies showing that halogenation can, in some cases, increase aqueous solubility. nih.gov The specific impact of halogen substitution on the activity and solubility of this compound would require dedicated studies.
Below is a table summarizing the general effects of halogenation on the properties of salicylanilide (B1680751) derivatives.
| Property | Effect of Halogenation |
| Biological Activity | Can be enhanced due to altered electronic and steric properties, leading to improved target binding. |
| Lipophilicity | Generally increases, which can influence membrane permeability. |
| Solubility | The effect can vary; while often decreasing aqueous solubility, increases have also been observed. |
Effect of Alkyl Chain Length and Branching on Pharmacological Profiles
The nature of the alkyl substituent on the amide nitrogen plays a crucial role in determining the pharmacological profile of salicylamide derivatives. Studies on related compounds have shown that both the length and branching of the alkyl chain can significantly impact activity. For instance, in a series of N,N-dialkyl-3-phenylsalicylamides, the analgesic potency was found to be approximately four times that of the parent salicylamide. researchgate.net
Specifically, the introduction of an N-butyl group in N-butyl-3-phenylsalicylamide resulted in potent antifungal activity, particularly against Trichophyton mentagrophytes and Microsporum audouini. researchgate.net This suggests that increasing the alkyl chain length from ethyl to butyl can enhance certain biological activities. The lipophilicity conferred by the alkyl chain is a key factor, influencing the compound's ability to cross cell membranes and interact with its target.
In another study on O-alkylamino-tethered salicylamide derivatives, the introduction of an O-alkylamino side chain was explored to improve pharmacokinetic properties such as aqueous solubility, which in turn influenced their anticancer effects. nih.gov While this modification is on the hydroxyl group rather than the amide, it underscores the principle that alkyl chains are critical for modulating the physicochemical properties and, consequently, the biological efficacy of the salicylamide scaffold.
Table 1: Impact of Alkyl Substitution on the Biological Activity of Salicylamide Derivatives
| Compound/Derivative Class | Alkyl Substituent | Observed Pharmacological Effect | Reference |
|---|---|---|---|
| N,N-dialkyl-3-phenylsalicylamides | Dialkyl | ~4x increase in analgesic potency compared to salicylamide | researchgate.net |
| N-butyl-3-phenylsalicylamide | n-Butyl | High antifungal activity against specific dermatophytes | researchgate.net |
| O-alkylamino-tethered salicylamides | O-alkylamino side chain | Improved aqueous solubility and anticancer effects | nih.gov |
Role of Different Linker Moieties (e.g., Imide, Urea, Oxadiazole)
The introduction of various linker moieties between the salicylamide core and other chemical groups is a common strategy to explore new pharmacological activities. Heterocyclic rings like oxadiazole, as well as functional groups like imides and ureas, can act as rigid linkers or hydrogen bond donors/acceptors, influencing how the molecule binds to its biological target.
For example, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole moiety demonstrated significant fungicidal and larvicidal activities. nih.govnih.gov The 1,2,4-oxadiazole ring acts as a bioisostere for other groups and helps to orient the molecule correctly within the target's active site. nih.govnih.gov The amide group in these structures can form crucial hydrogen bonds with target enzymes. nih.gov
In other research, various amino acid linkers were introduced between the two aromatic rings of certain salicylamide derivatives. nih.gov This modification aimed to explore the structure-activity relationship (SAR) for anticancer activity, leading to the discovery of compounds with potent antiproliferative effects against breast cancer cells and reduced toxicity in non-tumorigenic cells. nih.govnih.gov Although not imides or ureas, these amino acid linkers demonstrate the principle that the nature of the chemical bridge is a critical determinant of biological activity and safety. nih.govnih.gov The synthesis of salicylamide derivatives has also incorporated other heterocyclic systems like 1,2,4-triazoles and S-triazolo[3,4-b]-1,3,4-thiadiazoles, further highlighting the versatility of using different linkers to modulate activity. nih.gov
Structure-Activity Relationship (SAR) Studies via In Vitro Assays
In vitro assays are fundamental tools for elucidating the structure-activity relationships of this compound and its analogues. Systematic modifications of the salicylamide scaffold have revealed key structural requirements for various biological activities.
A foundational aspect of the SAR of salicylamides is the position of the hydroxyl group; the ortho position of the -OH group is considered essential for activity. blogspot.com Moving the hydroxyl group to the meta or para position, or removing it entirely, leads to a decrease in its therapeutic action. blogspot.com
In vitro screening of a series of salicylamide derivatives against the Hepatitis B virus (HBV) in HepAD38 cells provided detailed SAR insights. nih.gov The study involved modifying substituents on the phenyl rings to enhance anti-HBV potency while minimizing toxicity. nih.gov Compounds exhibiting greater than 50% inhibition of virion DNA production at a concentration of 10 μM were selected for further evaluation. nih.gov This led to the identification of derivatives with potent, dose-dependent inhibitory effects on HBV replication. rsc.org
Similarly, an in vitro antifungal evaluation of twenty-five salicylic (B10762653) acid derivatives was conducted against several Candida species using the broth microdilution method to determine the minimum inhibitory concentration (MIC). mdpi.com This SAR study identified several N-substituted-2-hydroxybenzamides with significant antifungal activity. Notably, compounds with benzyl and substituted benzyl groups on the amide nitrogen, such as N-benzyl-2-hydroxybenzamide and N-4-chlorobenzyl-2-hydroxybenzamide, were found to be bioactive. mdpi.com
Table 2: Summary of In Vitro Assay Findings for Salicylamide Derivatives
| Assay Type | Key Structural Modifications | Findings | Reference |
|---|---|---|---|
| Anti-HBV Activity | Substituents on phenyl rings | Identified derivatives with potent, dose-dependent inhibition of HBV replication. | nih.govrsc.org |
| Antifungal Activity (Candida spp.) | N-alkyl and N-benzyl substitutions | N-cyclohexyl-2-hydroxybenzamide showed the best antifungal profile; several N-benzyl derivatives were also active. | mdpi.com |
| General SAR Principles | Position of hydroxyl group | The ortho-position of the -OH group is essential for activity. | blogspot.com |
Mechanistic Insights into Cellular and Biochemical Pathways
Understanding how this compound and its analogues function at a cellular level is crucial for their development as therapeutic agents. Research has begun to shed light on their interactions with cellular components and their influence on key biochemical pathways.
Interaction with Extracellular Matrix (ECM) Components
The extracellular matrix (ECM) is a complex network of proteins and other molecules that provides structural and biochemical support to surrounding cells. Vascular smooth muscle cells (VSMCs) are highly sensitive to the composition and mechanical properties of the ECM. nih.gov Key components of the vascular ECM include collagen, elastin, fibronectin, and laminin. mdpi.com While direct binding studies of this compound to specific ECM components are not extensively documented, the compound's effects are likely mediated through its influence on the cells that produce and remodel the ECM, such as VSMCs. mdpi.com
The interaction between cells and the ECM is bidirectional; the ECM influences cell phenotype, and cells, in turn, remodel the ECM. mdpi.com For instance, the presentation of ECM proteins like fibronectin and laminin can differentially regulate VSMC behavior in response to mechanical cues like stiffness. nih.gov A therapeutic compound could therefore indirectly affect the ECM by modulating the cellular machinery that senses and responds to the ECM environment.
Disruption of ECM Production in Vascular Smooth Muscle Cells (VSMCs)
Vascular smooth muscle cells can switch between a quiescent "contractile" phenotype and a proliferative "synthetic" phenotype. nih.gov In a diseased state, such as atherosclerosis, VSMCs often adopt a synthetic phenotype, which is characterized by increased proliferation, migration, and secretion of ECM proteins like collagen. mdpi.com This pathological ECM production contributes to vascular stiffening and plaque formation. mdpi.com
A reduction in ECM stiffness has been shown to promote the switch of VSMCs to a synthetic phenotype, leading to the upregulation of genes associated with this state, including those for matrix metalloproteinases and inflammatory cytokines. nih.gov Pharmacological intervention that could stabilize the contractile phenotype of VSMCs or inhibit their switch to a synthetic state could disrupt this pathological cycle of ECM production. While specific studies on this compound's effect on this process are limited, this represents a plausible mechanism of action for compounds aimed at treating vascular diseases characterized by excessive ECM deposition. For example, in an engineered tissue model, the drug doxycycline was able to negate pathological ECM production by SMCs under disease-mimicking conditions. mdpi.com
Modulation of Gene Expression by this compound Analogues
There is growing evidence that salicylamide and its derivatives can exert their effects by modulating gene expression. The parent molecule, salicylic acid, is known to be a signaling molecule that plays a role in controlling gene expression in response to various stressors. nih.govgwdguser.de
Studies on salicylamide analogues have demonstrated specific effects on gene and protein expression. For instance, in B16F1 melanoma cells, salicylamide treatment was found to significantly enhance the mRNA and protein levels of tyrosinase, a key enzyme in melanin synthesis. nih.gov This effect appeared to be specific, as the levels of other melanogenic proteins were not significantly altered. nih.gov
In the context of cancer, certain O-alkylamino-tethered salicylamide derivatives have been shown to decrease the promoter activity of STAT3 (Signal Transducer and Activator of Transcription 3) in breast cancer cells. nih.gov STAT3 is a transcription factor that, when constitutively active, promotes the expression of genes involved in cell proliferation and survival. By inhibiting its activity, these compounds can suppress tumor growth. These findings indicate that a key mechanism of action for salicylamide analogues is their ability to intervene in cellular signaling pathways at the level of gene transcription.
Interference with Parasite Secretory Pathways (e.g., Adaptin-3β Mediation)
The antiparasitic activity of N-benzoyl-2-hydroxybenzamides, a class of compounds that includes this compound, is primarily linked to the disruption of a unique secretory pathway in apicomplexan parasites like Toxoplasma gondii. nih.govnih.govasm.org Genome-wide investigations have identified adaptin-3β, a key protein in the secretory protein complex, as the mediator of resistance to these compounds. nih.govnih.govasm.org This suggests that the molecular target of N-benzoyl-2-hydroxybenzamides is either adaptin-3β itself or another protein closely associated with its pathway. nih.gov
Adaptin-3β is crucial for trafficking proteins from the Golgi apparatus to specialized parasite-specific organelles, including the plant-like vacuole (PLV)/acidocalcisome and dense granules. nih.govasm.org The mechanism of action of N-benzoyl-2-hydroxybenzamides involves the inhibition of a protein within this secretory pathway, which interferes with sorting processes in the late endosomal compartment. nih.gov This interference produces a phenotype that is remarkably similar to the effects of an insertional mutation in the adaptin-3β protein. nih.gov Consequently, the normal trafficking of proteins to critical organelles is disrupted, leading to the mis-targeting of proteins and the ultimate demise of the parasite. nih.govasm.org
The lead compound in this class, QQ-437, has been shown to be highly effective in the low nanomolar range against T. gondii by targeting this pathway. nih.govnih.govasm.org The disruption of this unique parasite secretory pathway highlights a specific vulnerability that can be exploited for therapeutic intervention against devastating diseases caused by apicomplexan parasites. nih.govasm.org
Effects on Micronemes, Rhoptries, Dense Granules, and Acidocalcisomes/PLVs in Parasites
Treatment of parasites such as Toxoplasma gondii with N-benzoyl-2-hydroxybenzamides leads to significant and observable alterations in several key secretory organelles essential for the parasite's lifecycle, including invasion and intracellular survival. nih.govasm.org The disruption of the adaptin-3β mediated pathway directly impacts the integrity and function of micronemes, rhoptries, dense granules, and acidocalcisomes, also known as plant-like vacuoles (PLVs). nih.govnih.govasm.org
Research findings indicate that exposure to these compounds causes a disruption in the repartition of these organelles. asm.org The most pronounced effect is seen on the acidocalcisomes/PLVs and the contents of dense granules. nih.govnih.govasm.org Electron microscopy studies have revealed that treatment with N-benzoyl-2-hydroxybenzamides results in a notable absence or loss of dense granule content. nih.gov Similarly, the treatment leads to the disappearance of the PLV. nih.gov
While the effects on acidocalcisomes and dense granules are the most marked, alterations to micronemes and rhoptries are also observed. nih.govasm.org These organelles are critical for host cell invasion and the establishment of the parasitophorous vacuole. The collective disruption of these vital secretory organelles underscores the potent antiparasitic mechanism of this class of compounds.
Table 1: Effects of N-Benzoyl-2-Hydroxybenzamide Treatment on Parasite Organelles
| Organelle | Observed Effect | Reference |
|---|---|---|
| Acidocalcisomes/PLVs | Most markedly altered; disappearance of the organelle. | nih.govnih.govasm.org |
| Dense Granules | Disappearance or loss of contents. | nih.govnih.govasm.org |
| Micronemes | Altered; disruption of repartition. | nih.govasm.org |
| Rhoptries | Altered; disruption of repartition. | nih.govasm.org |
Efflux Pump Inhibition Mechanisms
Based on the provided search results, there is no information available regarding the role of this compound or related N-benzoyl-2-hydroxybenzamides as efflux pump inhibitors in parasites. The primary mechanism of action described for this class of compounds is the disruption of the parasite's secretory pathway through the adaptin-3β protein complex.
Computational Approaches in N Ethyl 2 Hydroxybenzamide Research
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful computational techniques used to predict and analyze the behavior of molecules over time. These methods are crucial for understanding the flexibility of molecules and their interactions with biological targets.
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of n-Ethyl-2-hydroxybenzamide and its analogues reveals the preferred spatial arrangements of atoms and the energy barriers between different conformations.
| Structural Feature | Description | Governing Interaction | Reference |
|---|---|---|---|
| Salicylamide (B354443) Core | Forms a nearly planar six-membered ring. | Intramolecular O-H···O=C hydrogen bond. | nih.gov |
| Amide Bond Conformation | The keto group is held in a cis position relative to the hydroxyl group. | Intramolecular hydrogen bond. | nih.gov |
| N-Ethyl Group Orientation | Flexible, with a tendency for the terminal methyl group to be perpendicular to the amide plane. | Steric and hyperconjugative effects. | researchgate.net |
Understanding how a molecule like this compound might interact with biological macromolecules such as DNA is crucial for predicting its potential biological effects. Molecular docking and molecular dynamics (MD) simulations are the primary tools for this purpose. These methods predict the preferred binding pose and affinity of a ligand to a receptor.
For compounds structurally related to this compound, studies have shown potential for strong binding to DNA. nih.gov The predicted binding modes often involve a combination of interactions:
Intercalation: The planar aromatic ring of the salicylamide moiety can insert itself between the base pairs of the DNA double helix.
Groove Binding: The molecule may fit into the minor or major grooves of the DNA, stabilized by hydrogen bonds and van der Waals forces. nih.gov
Hydrogen Bonding: The hydroxyl and amide groups of the ligand are capable of forming hydrogen bonds with the phosphate backbone or the nucleotide bases of DNA. nih.gov
MD simulations, often performed with software like GROMACS using force fields such as AMBER, can further refine the initial docking poses and provide a more accurate picture of the stability and dynamics of the ligand-DNA complex. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dewolfram.com It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de
In an MEP map, regions of negative electrostatic potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and represent sites for nucleophilic attack. wolfram.comresearchgate.net For this compound, MEP analysis would likely reveal:
Negative Potential: Concentrated around the oxygen atoms of the phenolic hydroxyl and carbonyl groups, making them primary sites for interaction with positive charges or hydrogen bond donors.
Positive Potential: Located around the hydrogen atoms of the amide N-H and the phenolic O-H groups, indicating their role as hydrogen bond donors.
This analysis helps in understanding the molecule's intermolecular interactions and provides clues about its chemical reactivity. researchgate.net
Quantum Chemical Calculations
Quantum chemical calculations, based on the fundamental principles of quantum mechanics, provide highly accurate information about the electronic structure and properties of molecules.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a system based on its electron density. mpg.dedtu.dk This approach offers a good balance between accuracy and computational cost, making it suitable for a wide range of molecular systems.
For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can predict a variety of properties: researchgate.net
Electronic Properties: Ionization potential, electron affinity, and chemical hardness can be calculated to assess the molecule's reactivity and stability. researchgate.net
Spectroscopic Properties: DFT can be used to simulate vibrational (IR and Raman) and electronic (UV-Vis) spectra, which can then be compared with experimental data to confirm the molecular structure.
Geometric Parameters: Bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation can be optimized with high accuracy.
These calculations provide a detailed understanding of the molecule's electronic distribution and energy levels. youtube.com
| Property | Definition | Significance | Reference |
|---|---|---|---|
| Ionization Potential (IP) | The minimum energy required to remove an electron from the molecule. | Indicates the ease of oxidation. | researchgate.net |
| Electron Affinity (EA) | The energy released when an electron is added to the molecule. | Indicates the ease of reduction. | researchgate.net |
| Proton Affinity (PA) | The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. | Measures the molecule's gas-phase basicity. | researchgate.net |
| Polarizability | The ability of the electron cloud to be distorted by an external electric field. | Relates to the molecule's response to external fields and its interaction with receptors. | researchgate.net |
Quantum chemical calculations can be employed to determine the binding energy between a ligand and its receptor, providing a quantitative measure of their interaction strength. When this compound binds to a target like a DNA strand, the total binding energy (ΔG_binding) is a sum of several contributions.
Computational methods can dissect this total energy into its key components:
Electrostatic Interactions: These arise from the attraction or repulsion between the partial charges on the atoms of the ligand and the receptor. The hydrogen bonds are a major part of this term.
Van der Waals Interactions: These are short-range attractive forces resulting from temporary fluctuations in electron density.
Solvation Energy: This term accounts for the energy change associated with the removal of solvent molecules from the binding interface.
Studies on related ligands binding to DNA have reported binding affinities (Kb) in the range of 10⁴ to 10⁵ L·mol⁻¹. nih.gov While docking programs provide an estimate of the binding energy, more rigorous methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), often used in conjunction with MD simulations, can provide more accurate values for the binding free energy and its individual components. nih.gov
In Silico Screening and Drug Design
In silico screening and drug design encompass a variety of computational techniques used to identify and refine potential drug candidates. These methods leverage knowledge of biological targets and chemical structures to predict binding affinities and biological effects, thereby guiding the synthesis and testing of new compounds.
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This approach is a cost-effective and rapid alternative to high-throughput screening (HTS), allowing researchers to prioritize a smaller, more promising set of molecules for experimental testing. nih.gov The process involves docking and scoring vast numbers of compounds against a 3D model of the biological target.
In the context of identifying lead compounds similar to this compound, a virtual screening campaign would involve searching libraries that contain a diverse array of chemical structures. These libraries can range from large collections of commercially available compounds to ultra-large databases containing billions of synthesizable molecules. schrodinger.com Filters are often applied to these libraries to select for "drug-like" properties, enhancing the probability of identifying viable candidates. nih.gov For instance, a pharmacophore-based virtual screening previously identified an aryloxybenzamide derivative as a hit compound for sirtuin (SIRT) inhibition, demonstrating the utility of this method for the benzamide (B126) chemical class. nih.gov
| Library Provider | Library Name | Approximate Size | Compound Type |
|---|---|---|---|
| Enamine | Stock Screening Compounds | ~10 Million | Drug-like |
| MilliporeSigma | Aldrich Market Select | ~10 Million | Drug-like |
| MolPort | Screening Compound Database | ~10 Million | Drug-like |
| Enamine | REAL | ~6.5 Billion | Lead-like, Near Drug-like |
| WuXi | LabNetwork | Ultra-large | Lead-like, Near Drug-like |
Computational methods are increasingly used to predict the biological activities of compounds, offering a valuable tool in the early stages of drug discovery. elsevierpure.comnih.gov These approaches, often falling under the umbrella of Quantitative Structure-Activity Relationship (QSAR) modeling, use the chemical structure of a molecule to predict its biological effect. semanticscholar.orgresearchgate.net By analyzing the physicochemical properties and structural features of a series of compounds, machine learning algorithms can build models that correlate these features with specific activities, such as analgesic or anti-inflammatory effects. inonu.edu.tr
For this compound, these predictive models could be employed to forecast a spectrum of potential therapeutic applications. Software platforms like PASS (Prediction of Activity Spectra for Structures) analyze a compound's structure to predict its likely biological activities based on a vast database of known substance-activity relationships. inonu.edu.tr This allows for the rapid screening of new or existing compounds for novel therapeutic uses before embarking on extensive and costly laboratory experiments. researchgate.net
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of a small molecule, such as this compound, to the active site of a target protein. nih.gov This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.
In studies targeting bacterial or viral proteins, docking simulations can identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and amino acid residues in the receptor's binding pocket. For example, docking studies of benzohydrazide analogues with the E. coli FabH receptor revealed that the highest activity compounds had the best binding affinities, with binding energies of -80.36 and -84.33 kcal/mol. nih.gov Similarly, in the search for antiviral agents, benzimidazole derivatives were docked against SARS-CoV-2 proteins, with the most promising compounds showing binding affinities of -7.1 and -7.3 kcal/mol against the spike glycoprotein. benthamscience.com These studies provide a theoretical basis for designing novel derivatives of this compound as potential antibacterial or antiviral agents.
| Compound Class | Target Protein | Target Organism | Reported Binding Affinity (kcal/mol) |
|---|---|---|---|
| Benzohydrazide Analogue | FabH Receptor | E. coli (Bacterial) | -84.33 |
| Benzohydrazide Analogue | FabH Receptor | E. coli (Bacterial) | -80.36 |
| Benzimidazole Derivative | Spike Glycoprotein | SARS-CoV-2 (Viral) | -7.3 |
| Benzimidazole Derivative | Spike Glycoprotein | SARS-CoV-2 (Viral) | -7.1 |
Hirshfeld Surface Analysis for Intermolecular Interaction Visualization
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com By partitioning the crystal electron density into molecular fragments, this technique generates a unique three-dimensional surface for a molecule, which can be color-mapped to display various properties. mdpi.com This analysis is instrumental in understanding crystal packing, polymorphism, and the nature of non-covalent interactions that stabilize the solid state.
| Interaction Type | Contribution (%) - Study 1 nih.govresearchgate.net | Contribution (%) - Study 2 nih.gov | Contribution (%) - Study 3 mdpi.com |
|---|---|---|---|
| H···H | 37.5 | 54.6 | 49.7 |
| H···C / C···H | 24.6 | - | - |
| H···O / O···H | 16.7 | 13.6 | - |
| H···N / N···H | - | 16.1 | - |
Applications and Future Directions in N Ethyl 2 Hydroxybenzamide Research
N-Ethyl-2-hydroxybenzamide as a Versatile Synthetic Building Block in Organic Chemistry
The chemical structure of this compound makes it an invaluable intermediate in organic synthesis. The presence of multiple reactive sites allows for a variety of chemical modifications, enabling chemists to construct intricate molecular frameworks.
This compound serves as a foundational molecule for building more complex structures. Its structure is particularly useful in the development of pharmaceuticals and agrochemicals through functional group transformations. For instance, the core structure is found within more elaborate molecules designed as synthetic ribonuclease precursors, which are part of research into the selective hydrolysis of RNA. The ability to form intramolecular hydrogen bonds is a key feature in guiding the conformation of these larger molecules.
As a reagent, this compound and its parent compound, salicylamide (B354443), are employed in various chemical reactions to introduce the 2-hydroxybenzamide moiety into other molecules. Derivatives can be synthesized by reacting the hydroxyl group to form ethers or by modifying the amide group. For example, reactions with ethyl α-halogenated acid esters can yield ethyl esters of 2-[2-(phenylcarbamoyl)-phenoxy]alkanoic acids. These products can then be further condensed with hydrazine (B178648) to create hydrazides, which are key intermediates for synthesizing several series of new compounds, including hydrazones.
This compound Derivatives in Drug Discovery Pipelines
The salicylamide scaffold is a well-established pharmacophore, and derivatives of this compound are being actively investigated for a range of therapeutic applications. By modifying the core structure, researchers can fine-tune the pharmacological properties of these compounds to target specific diseases.
Derivatives of 2-hydroxybenzamide have shown significant promise as antiparasitic agents. A notable class of compounds, N-benzoyl-2-hydroxybenzamides, has been found to be effective against the protozoan parasite Toxoplasma gondii, a pathogen that can cause severe disease in the brain and eyes.
Research has identified a lead compound, QQ-437, which demonstrates potent activity against T. gondii in both in vitro and in vivo models. nih.gov This compound and its analogs disrupt a unique secretory pathway in the parasite, leading to alterations in essential organelles like micronemes, rhoptries, and dense granules. nih.gov Furthermore, QQ-437 has also shown efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for falciparum malaria. nih.gov These findings highlight the potential of the 2-hydroxybenzamide scaffold as a basis for developing new and improved treatments for devastating parasitic diseases. nih.gov
The search for new antimicrobial agents is a global health priority, and derivatives of 2-hydroxybenzamide have demonstrated a broad spectrum of activity against various pathogens. These compounds are recognized for their antibacterial and antifungal properties.
Studies have shown that salicylamide derivatives can be highly effective against both Gram-positive and Gram-negative bacteria. For example, certain N-(bromo-phenyl)-2-hydroxy-benzamide derivatives have shown activity against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values between 2.5–5.0 mg/mL. Other research has highlighted derivatives with potent activity against Staphylococcus aureus, Mycobacterium kansasii, Clostridium perfringens, and methicillin-resistant S. aureus (MRSA), with some compounds showing activity at concentrations as low as ≤0.03 μmol/L.
The table below summarizes the antimicrobial activity of selected 2-hydroxybenzamide derivatives from various studies.
| Derivative Class | Target Microorganism | Activity/Potency |
| N-(bromo-phenyl)-2-hydroxy-benzamide | Gram-positive bacteria | MIC = 2.5–5.0 mg/mL |
| Salicylanilide (B1680751) Derivative 3f | Staphylococcus aureus | MIC ≤0.03 μmol/L |
| Salicylanilide Derivative 3f | Mycobacterium marinum | MIC ≤0.40 μmol/L |
| Salicylanilide Derivative 3g | Clostridium perfringens | MIC ≤0.03 μmol/L |
| Salicylanilide Derivative 3i | Methicillin-resistant S. aureus | MIC ≤0.03 μmol/L |
This table is generated based on data from published research findings.
Recent research has expanded the therapeutic potential of salicylamide derivatives into the realm of psychiatric disorders. The complexity of conditions like depression, anxiety, and schizophrenia necessitates the development of novel, multimodal compounds. nih.govmdpi.com
A novel arylpiperazine derivative of salicylamide, identified as JJGW07, has demonstrated a promising profile with antidepressant-like, anxiolytic-like, and antipsychotic-like effects in preclinical mouse models. nih.govmdpi.com This compound acts as an antagonist at multiple key receptors implicated in psychiatric disorders, including serotonin (B10506) 5-HT1A, 5-HT2A, and 5-HT7 receptors, as well as the dopamine (B1211576) D2 receptor. mdpi.com In behavioral studies, JJGW07 showed:
Antidepressant-like properties in the tail suspension test. mdpi.com
Anxiolytic-like effects in the four-plate and marble-burying tests. mdpi.com
Antipsychotic-like activity by mitigating MK-801-induced hyperlocomotion. mdpi.com
Crucially, the compound did not induce catalepsy or other motor impairments, which are common side effects of existing antipsychotic medications. mdpi.com It also showed positive effects on long-term emotional memory and was able to reverse MK-801-induced memory deficits. nih.govmdpi.com These findings suggest that salicylamide derivatives represent a valuable structural model for developing new multitarget agents for treating complex psychiatric disorders. nih.govmdpi.com
Advanced Materials Science Applications of this compound Derivatives
The inherent properties of the 2-hydroxybenzamide moiety, particularly its ability to absorb ultraviolet radiation, make it an attractive candidate for integration into advanced materials. Derivatives of this compound can be engineered to enhance the durability and performance of various systems.
The degradation of polymeric materials by ultraviolet (UV) radiation is a significant challenge that can compromise their mechanical integrity, appearance, and lifespan. Incorporating UV-absorbing molecules is a primary strategy to mitigate this damage. The 2-hydroxybenzamide structure is related to the 2-hydroxyphenyl-benzotriazole class of UV absorbers, which are known to dissipate UV energy through harmless thermal processes.
Derivatives of this compound could be copolymerized into the main chain of a polymer or added as a functional additive. This incorporation would provide inherent protection against photodegradation. For instance, modifying this compound to include a polymerizable group, such as a methacrylate, would allow it to be covalently bonded within polymer networks, such as those based on 2-hydroxyethylmethacrylate (HEMA). nih.gov This approach prevents the leaching of the stabilizer over time, ensuring long-term performance enhancement. The effectiveness of such an incorporation depends on factors like the compatibility of the derivative with the polymer matrix and the potential for migration. bdmaee.net Aliphatic polyamides, for example, are known to have inadequate weathering resistance and could benefit significantly from the incorporation of effective UV-stabilizing additives. specialchem.com
Below is a table outlining potential polymer systems and the expected performance enhancements from incorporating this compound derivatives.
| Polymer System | Potential Enhancement | Mechanism of Action |
| Polyamides | Improved UV stability, reduced yellowing, retention of mechanical properties. specialchem.com | Absorption of UV radiation by the 2-hydroxybenzamide moiety, preventing photo-oxidative degradation of the polymer chains. |
| Polyolefins (PE, PP) | Increased lifespan for outdoor applications, prevention of surface cracking and chalking. | Dissipation of absorbed UV energy as heat, minimizing the formation of free radicals that initiate polymer degradation. |
| Polycarbonates (PC) | Enhanced resistance to UV-induced discoloration and embrittlement. | The derivative acts as an internal light filter, protecting the bulk material from damaging wavelengths. |
| Acrylics/Methacrylates | Long-term optical clarity and UV shielding for coatings and transparent sheets. nih.gov | Covalent bonding of the derivative into the polymer network prevents leaching and ensures permanent UV protection. nih.gov |
Future Research Horizons
The functional groups of this compound present significant opportunities for exploration in various chemistry and biology sectors. Future research is poised to leverage its unique properties for developing novel tools and methodologies.
The vicinal arrangement of the phenolic hydroxyl and amide groups in this compound creates an effective bidentate chelation site for various metal ions. This property is fundamental to its potential application in biosensing and analytical chemistry. Chelation therapy, for instance, utilizes molecules that bind to and remove excess metals from the body. mayoclinic.org The development of chelators for diseases where iron accumulation leads to oxidative stress is an active area of research. nih.gov
Future studies could explore the binding affinities and specificities of this compound and its derivatives for a range of biologically and environmentally relevant metal ions. By functionalizing the core molecule with chromophores or fluorophores, derivatives could be designed as colorimetric or fluorescent sensors. Upon chelation with a target metal ion, a detectable change in the optical properties would occur, allowing for quantitative analysis. Such sensors could be valuable for monitoring metal ion concentrations in biological fluids or environmental samples.
| Target Metal Ion | Potential Application Area | Sensing Principle |
| Iron (Fe³⁺) | Biomedical diagnostics (e.g., iron overload disorders). nih.gov | Chelation-induced fluorescence quenching or enhancement. |
| Copper (Cu²⁺) | Environmental monitoring (water quality), biocidal applications. researchgate.net | Colorimetric shift upon complex formation. |
| Zinc (Zn²⁺) | Biological imaging, enzyme activity assays. | Turn-on fluorescence response due to chelation-enhanced rigidity. |
| Lead (Pb²⁺) / Mercury (Hg²⁺) | Toxin detection in environmental and food samples. | High-affinity binding leading to a measurable optical or electrochemical signal. |
Building upon its chelating ability and established biological activity within the broader salicylamide class, this compound serves as a promising scaffold for creating chemical probes. Salicylamide derivatives have demonstrated potent inhibitory activity against various pathogens, including viruses like HBV. nih.govnih.gov These activities imply specific interactions with biological macromolecules.
To elucidate the mechanisms of action, derivatives of this compound could be synthesized with reporter tags. For example, the incorporation of an azide (B81097) or alkyne handle would permit "click" chemistry reactions, allowing the molecule to be attached to fluorescent dyes or affinity tags (like biotin) after it has interacted with its biological target. Such probes would enable researchers to identify binding partners, visualize the subcellular localization of the compound, and better understand the pathways it modulates.
To efficiently explore the vast chemical space and unlock the full therapeutic potential of this scaffold, high-throughput screening (HTS) and combinatorial chemistry are indispensable tools. mdpi.com HTS allows for the rapid testing of thousands of compounds against a specific biological target. nuvisan.com By creating a combinatorial library of this compound derivatives, researchers can systematically modify different parts of the molecule and assess the impact on activity.
The synthesis of such libraries can be streamlined using solid-phase synthesis techniques. mdpi.com A core this compound structure could be anchored to a resin, followed by a series of reactions to introduce diverse functional groups at various positions on the aromatic ring or the N-ethyl group. This approach facilitates the creation of a large number of unique derivatives for screening. Subsequent HTS campaigns, using biochemical or cell-based assays, can then identify "hit" compounds with desired biological activities, such as antiviral or enzyme-inhibitory effects. nih.gov
| Step | Description | Key Technologies |
| 1. Library Design | In silico design of derivatives with diverse physicochemical properties based on the this compound scaffold. | Molecular modeling, computational chemistry. |
| 2. Combinatorial Synthesis | Parallel or split-and-mix synthesis of hundreds to thousands of designed derivatives. mdpi.com | Solid-phase organic synthesis, automated synthesis platforms. |
| 3. Assay Development | Creation of a robust, miniaturized assay (e.g., fluorescence, luminescence) to measure the biological activity of interest. nih.gov | Molecular biology, biochemistry. |
| 4. High-Throughput Screening | Automated screening of the entire compound library against the biological target. nuvisan.com | Robotic liquid handlers, plate readers, automated microscopy. |
| 5. Hit Identification & Validation | Analysis of screening data to identify active compounds ("hits") and confirmation of their activity through secondary assays. | Data analysis software, dose-response curve generation. |
A deep understanding of the structure-property relationships of this compound and its derivatives can be achieved by integrating experimental techniques with computational modeling. nih.gov This synergistic approach provides insights that are often inaccessible through either method alone.
Experimental methods such as X-ray crystallography, NMR spectroscopy, and FTIR spectroscopy can determine the precise three-dimensional structure and vibrational modes of synthesized compounds. researchgate.net Spectroscopic techniques like UV-Visible analysis can characterize their electronic properties. nih.gov
In parallel, computational methods like Density Functional Theory (DFT) can be used to calculate optimized molecular geometries, predict spectroscopic signatures, and analyze electronic structures (e.g., HOMO-LUMO energy gaps). nih.govresearchgate.net Molecular docking simulations can predict how derivatives might bind to a protein target, guiding the design of more potent analogs. This integrated workflow accelerates the cycle of design, synthesis, and testing, leading to a more efficient discovery process.
| Approach | Techniques | Information Gained |
| Experimental | X-ray Crystallography, NMR, FTIR, UV-Vis Spectroscopy. researchgate.net | Molecular structure, bond lengths/angles, electronic transitions, functional group identification. |
| Computational | Density Functional Theory (DFT), Time-Dependent DFT (TD-DFT), Molecular Docking. nih.gov | Optimized geometry, predicted spectra, molecular orbital energies, binding affinity and mode, electrostatic potential. |
| Integrated | Correlating experimental data with theoretical calculations. | Validated computational models, deeper understanding of structure-activity relationships, predictive power for designing new derivatives. |
Q & A
Q. What are the standard synthetic routes for preparing N-Ethyl-2-hydroxybenzamide, and how are reaction conditions optimized?
this compound is typically synthesized via amidation or substitution reactions. A common approach involves refluxing 2-hydroxybenzoic acid derivatives with ethylamine in the presence of coupling agents (e.g., carbodiimides) and catalysts like pyridine . Reaction conditions (temperature, solvent, stoichiometry) are optimized using Design of Experiments (DoE) to maximize yield and purity. For example, dichloromethane (CH₂Cl₂) and pyridine are preferred solvents due to their ability to stabilize intermediates . Post-synthesis purification often employs column chromatography or recrystallization.
Q. How is the crystal structure of this compound determined, and what software tools are recommended?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. The SHELX system (e.g., SHELXL for refinement) is widely used for solving small-molecule structures due to its robustness in handling twinned data and high-resolution refinements . For this compound derivatives, hydrogen bonding between the hydroxyl and amide groups is a critical structural feature, often resolved using SHELXPRO for macromolecular interfaces .
Q. What safety protocols should be followed when handling this compound in the lab?
Key safety measures include:
- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles to avoid skin/eye contact .
- Storage: Tightly sealed containers in cool, ventilated areas away from heat sources .
- First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation if ingested .
Note: Chronic toxicity data are unavailable, so exposure should be minimized .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound derivatives?
SAR studies require systematic variation of substituents on the benzamide core. For example:
- Electron-withdrawing groups (EWGs): Nitro or cyano groups at the 4-position enhance antimicrobial activity .
- Hydrophobic side chains: Ethyl or benzyl groups improve membrane permeability in anticancer assays .
Biological evaluation involves in vitro assays (e.g., MIC for antimicrobial activity, IC₅₀ for cytotoxicity) paired with computational docking (AutoDock Vina) to predict binding affinities .
Q. How do researchers reconcile conflicting pressure-dependent solubility data for this compound in hydrogen storage applications?
Pressure-dependent solubility data often show discrepancies due to experimental setups (e.g., static vs. dynamic systems). To resolve contradictions:
- Validate instrumentation: Calibrate high-pressure reactors (e.g., Parr instruments) at 30–70 bar .
- Control variables: Maintain overlapping temperature ranges (e.g., 25–60°C) to isolate pressure effects .
Advanced statistical tools like Principal Component Analysis (PCA) can identify outliers in datasets .
Q. What computational methods are used to predict the ecological impact of this compound derivatives?
While experimental ecotoxicity data are limited, in silico tools like EPA’s ECOSAR and PubChem’s cheminformatics platforms provide preliminary assessments:
Q. How can synthetic byproducts in this compound production be minimized using flow chemistry?
Continuous flow reactors reduce byproduct formation through:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
